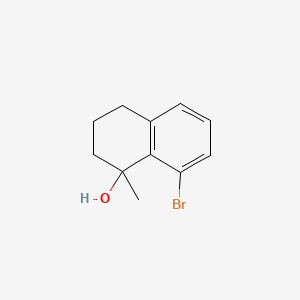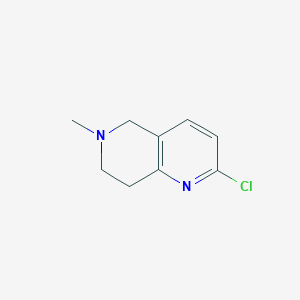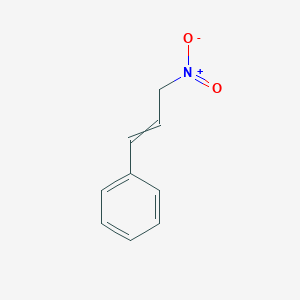
Fmoc-(S)-3-Amino-3-(2-methoxyphenyl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-(S)-3-Amino-3-(2-methoxyphenyl)-propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process. The presence of the 2-methoxyphenyl group adds unique chemical properties to the compound, making it valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Fmoc-protected glycine derivatives, which are then reacted with appropriate reagents to introduce the 2-methoxyphenyl group . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of Fmoc-(S)-3-Amino-3-(2-methoxyphenyl)-propionic acid involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to achieve the desired purity levels .
化学反应分析
Types of Reactions
Fmoc-(S)-3-Amino-3-(2-methoxyphenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The amino group can participate in substitution reactions, especially during peptide bond formation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and coupling reagents like TBTU for substitution reactions .
Major Products Formed
The major products formed from these reactions include various peptide derivatives, phenolic compounds, and reduced amino acid derivatives. These products are often used in further biochemical and pharmaceutical research .
科学研究应用
Chemistry
In chemistry, Fmoc-(S)-3-Amino-3-(2-methoxyphenyl)-propionic acid is widely used in solid-phase peptide synthesis. Its unique structure allows for the synthesis of complex peptides with high specificity and efficiency .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help elucidate the structure and function of various proteins .
Medicine
In medicine, this compound is used in the development of peptide-based therapeutics. These therapeutics can target specific molecular pathways, offering potential treatments for various diseases .
Industry
In the industrial sector, this compound is used in the production of specialized peptides for use in diagnostics, drug development, and biochemical assays .
作用机制
The mechanism of action of Fmoc-(S)-3-Amino-3-(2-methoxyphenyl)-propionic acid involves its incorporation into peptides, where it can influence the overall structure and function of the peptide. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The 2-methoxyphenyl group can interact with various molecular targets, influencing the peptide’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Fmoc-(S)-2-methoxyphenylglycine: Similar in structure but with a different side chain, leading to different chemical properties.
Fmoc-DL-(2-methoxyphenyl)glycine: A racemic mixture that can be used in similar applications but may have different reactivity and specificity.
Uniqueness
Fmoc-(S)-3-Amino-3-(2-methoxyphenyl)-propionic acid is unique due to its specific stereochemistry and the presence of the 2-methoxyphenyl group. This combination provides distinct chemical properties that are valuable in peptide synthesis and various research applications .
属性
分子式 |
C25H23NO5 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
(2S)-2-[amino-(2-methoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C25H23NO5/c1-30-21-13-7-6-12-19(21)23(26)22(24(27)28)25(29)31-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22-23H,14,26H2,1H3,(H,27,28)/t22-,23?/m0/s1 |
InChI 键 |
PCBQIOXJLXILES-NQCNTLBGSA-N |
手性 SMILES |
COC1=CC=CC=C1C([C@@H](C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
规范 SMILES |
COC1=CC=CC=C1C(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B13936852.png)


![n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)






![Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)

![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)

